N-((3-Bromoisoxazol-5-yl)methyl)benzamide
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Overview
Description
N-((3-Bromoisoxazol-5-yl)methyl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Bromoisoxazol-5-yl)methyl)benzamide typically involves the reaction of 3-bromoisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((3-Bromoisoxazol-5-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the isoxazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
N-((3-Bromoisoxazol-5-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-((3-Bromoisoxazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(N-BOC)aminomethylisoxazole: Similar in structure but with a different functional group.
N-(5-Methylisoxazol-3-yl)malonamide: Another isoxazole derivative with different substituents
Uniqueness
N-((3-Bromoisoxazol-5-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both bromine and benzamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H9BrN2O2 |
---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
N-[(3-bromo-1,2-oxazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C11H9BrN2O2/c12-10-6-9(16-14-10)7-13-11(15)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15) |
InChI Key |
OSOBFRSHEWAMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC(=NO2)Br |
Origin of Product |
United States |
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